luzopeptin luzopeptin
Brand Name: Vulcanchem
CAS No.: 134688-25-8
VCID: VC0238620
InChI:
SMILES:
Molecular Formula: C6H9NO2S
Molecular Weight: 0

luzopeptin

CAS No.: 134688-25-8

Cat. No.: VC0238620

Molecular Formula: C6H9NO2S

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

luzopeptin - 134688-25-8

Specification

CAS No. 134688-25-8
Molecular Formula C6H9NO2S
Molecular Weight 0

Introduction

Chemical Structure and Properties

Structural Characteristics

Luzopeptins belong to the echinomycin (quinomycin A) class of compounds, distinguished by their cyclic depsipeptide framework . These molecules contain an intricate arrangement of peptide bonds and ester linkages within their macrocyclic structure. A key feature of luzopeptins is the presence of two quinoline moieties that play a crucial role in their DNA-binding capabilities.

Focusing on Luzopeptin C (BBM-928 C), the structure has a molecular formula of C60H74N14O22 with a molecular weight of 1343.3 g/mol . The complete chemical name reflects its complex stereochemistry with multiple chiral centers and functional groups. The structure includes 3-hydroxy-6-methoxyquinoline groups that contribute to its biological activity through DNA interaction .

Variants of Luzopeptin

The luzopeptin family comprises several structurally related analogs with different biological activities. Table 1 summarizes the key properties of the primary luzopeptin variants:

Table 1: Comparison of Luzopeptin Variants

VariantMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesRelative Potency
Luzopeptin A (BBM-928 A)C64H78N14O241427.38Diacetylated derivative of Luzopeptin CHigh
Luzopeptin BNot specified in sourcesNot specified in sourcesIntermediate between A and CModerate
Luzopeptin C (BBM-928 C)C60H74N14O221343.3Base structure, lacks acetyl groups present in ALow
Luzopeptin DNot specified in sourcesNot specified in sourcesMost potent analogVery High

Luzopeptin A is essentially a diacetylated derivative of luzopeptin C, with acetylation at specific hydroxyl groups . This structural modification significantly enhances its biological activity compared to luzopeptin C. Luzopeptin D, while structurally less characterized in the available sources, demonstrates the highest potency in biological assays .

Physicochemical Properties

The physicochemical properties of luzopeptins influence their laboratory handling, potential formulation, and pharmaceutical applications. For Luzopeptin A, the following properties have been documented:

  • Physical state: Solid with tan coloration

  • Solubility: Soluble in DMSO and dimethyl formamide

  • Storage requirements: Recommended storage at -20°C

  • Predicted density: 1.50±0.1 g/cm³

  • Predicted pKa: 6.75±0.40

These properties are crucial considerations for researchers working with these compounds and for potential pharmaceutical development efforts. The limited solubility in aqueous environments presents challenges for formulation that would need to be addressed for clinical applications.

Biological Activities and Mechanisms of Action

DNA Binding and Intercalation

A defining characteristic of luzopeptins is their interaction with DNA. Luzopeptin functions as a bifunctional DNA intercalator, forming strong bonds with DNA and creating crosslinks between DNA molecules . This DNA-binding capability underlies many of its biological effects.

Studies have demonstrated that luzopeptin forms tight, possibly covalent, complexes with DNA. These interactions cause a reduction in mobility on nondenaturing polyacrylamide gels and produce band smearing consistent with intramolecular cross-linking of DNA duplexes . DNAase I and micrococcal nuclease footprinting experiments reveal that the drug preferentially binds to regions containing alternating adenine and thymine residues, although no specific consensus sequence has been identified .

At moderate concentrations, luzopeptin can almost completely protect DNA from enzyme attack, indicating extensive binding across the DNA molecule. Additionally, luzopeptin-induced enhancement of DNAase I cleavage has been observed at both AT and GC-rich regions . This DNA-binding mechanism is considered central to the compound's antitumor activities.

Effects on Protein B23 and RNA Synthesis

Luzopeptins demonstrate significant effects on protein B23 translocation and ribosomal RNA synthesis in cellular studies. Protein B23, a nucleolar phosphoprotein involved in ribosome biogenesis, shows distinct localization patterns in response to luzopeptin treatment.

Table 2: Effects of Luzopeptins on RNA Synthesis Inhibition

Luzopeptin VariantIC50 for [³H]uridine Incorporation (ng/ml)Effect on Protein B23 TranslocationConcentration Tested (ng/ml)
Luzopeptin D3.7 ± 1.1Strong translocation10
Luzopeptin A10.8 ± 2.1Strong translocation50
Luzopeptin B122.0 ± 34.0Moderate translocation500
Luzopeptin C>500 (<10% inhibition at 500 ng/ml)No effect500

The potency order for inhibition of RNA synthesis (luzopeptin D > luzopeptin A > luzopeptin B >> luzopeptin C) directly correlates with the ability to induce protein B23 translocation . Further analysis of ribosomal RNAs from cells treated with luzopeptin D (50 ng/ml for 2 hours) revealed 90.1 ± 1.38% and 95.0 ± 1.04% inhibition of [³H]uridine incorporation into 28S and 18S ribosomal RNA, respectively .

An interesting relationship exists between the degree of RNA synthesis inhibition and protein B23 localization patterns. With 34-55% inhibition of RNA synthesis, both nuclear and nucleolar B23 immunofluorescence were observed, while 70-85% inhibition resulted in uniform nucleoplasmic fluorescence . This suggests that protein B23 translocation could serve as a visual biomarker for compounds that inhibit ribosomal RNA synthesis.

Antiviral Properties

Luzopeptin A demonstrates significant antiviral activity, particularly against retroviruses. It functions as an inhibitor of HIV-1 and HIV-2 reverse transcriptase, with IC50 values of 7 and 68 nM, respectively . This potent inhibition of reverse transcriptase suggests potential applications in antiviral therapy, particularly against HIV.

The mechanism of this inhibition likely relates to the compound's ability to interact with nucleic acids, potentially interfering with the template-primer binding or enzymatic activity of reverse transcriptase. In addition to inhibiting viral enzymes, luzopeptin A also inhibits cellular DNA polymerases, which may contribute to both its antiviral effects and potential toxicity .

Antitumor Activities

Luzopeptin A has demonstrated significant antitumor activity in preclinical studies. Research indicates it is highly active in mice against various experimental tumor models . This antitumor activity likely stems from multiple mechanisms, including DNA binding, crosslinking, and inhibition of RNA synthesis.

By forming crosslinks between DNA molecules and interfering with transcription processes, luzopeptins can disrupt the rapid cell division characteristic of cancer cells. The inhibition of ribosomal RNA synthesis further impairs protein production, compromising cancer cell survival and proliferation. These mechanisms make luzopeptins promising candidates for cancer therapy, particularly for cancers that have developed resistance to conventional treatments.

Target EnzymeIC50 ValuePotential Application
HIV-1 Reverse Transcriptase7 nMHIV-1 infection treatment
HIV-2 Reverse Transcriptase68 nMHIV-2 infection treatment
Cellular DNA PolymerasesPresent but not quantifiedPotential limitation due to toxicity

As with its anticancer potential, developing luzopeptins as antiviral agents would require extensive preclinical and clinical studies to establish safety, efficacy, and appropriate dosing regimens. The compound's interactions with DNA and effects on cellular processes would need to be carefully balanced to achieve antiviral efficacy while minimizing host cell toxicity.

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